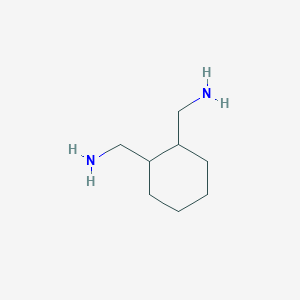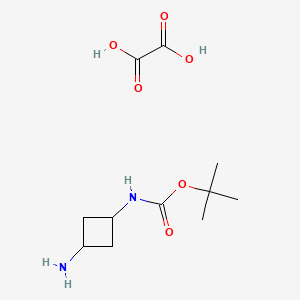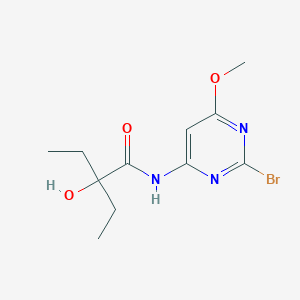
N-(2-Bromo-6-methoxy-pyrimidin-4-yl)-2-ethyl-2-hydroxy-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-6-methoxypyrimidin-4-yl)-2-ethyl-2-hydroxybutanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-6-methoxypyrimidin-4-yl)-2-ethyl-2-hydroxybutanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base, such as sodium methoxide.
Amidation: The final step involves the formation of the amide bond through a condensation reaction between the brominated and methoxylated pyrimidine derivative and 2-ethyl-2-hydroxybutanoic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N-(2-bromo-6-methoxypyrimidin-4-yl)-2-ethyl-2-hydroxybutanamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-6-methoxypyrimidin-4-yl)-2-ethyl-2-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
N-(2-bromo-6-methoxypyrimidin-4-yl)-2-ethyl-2-hydroxybutanamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-bromo-6-methoxypyrimidin-4-yl)-2-ethyl-2-hydroxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromo-6-methoxypyrimidin-4-yl)-2-ethyl-2-hydroxybutanamide: shares structural similarities with other pyrimidine derivatives, such as:
Uniqueness
- The presence of both the bromine atom and the methoxy group in the pyrimidine ring, along with the 2-ethyl-2-hydroxybutanamide moiety, imparts unique chemical properties to N-(2-bromo-6-methoxypyrimidin-4-yl)-2-ethyl-2-hydroxybutanamide. These properties include enhanced reactivity, potential biological activity, and versatility in synthetic applications.
This detailed article provides a comprehensive overview of N-(2-bromo-6-methoxypyrimidin-4-yl)-2-ethyl-2-hydroxybutanamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H16BrN3O3 |
|---|---|
Molecular Weight |
318.17 g/mol |
IUPAC Name |
N-(2-bromo-6-methoxypyrimidin-4-yl)-2-ethyl-2-hydroxybutanamide |
InChI |
InChI=1S/C11H16BrN3O3/c1-4-11(17,5-2)9(16)13-7-6-8(18-3)15-10(12)14-7/h6,17H,4-5H2,1-3H3,(H,13,14,15,16) |
InChI Key |
VEQCQHILRQCLEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)NC1=CC(=NC(=N1)Br)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


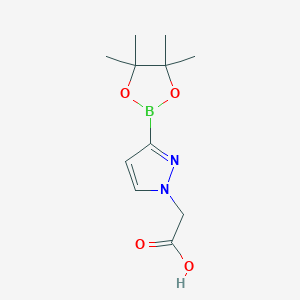
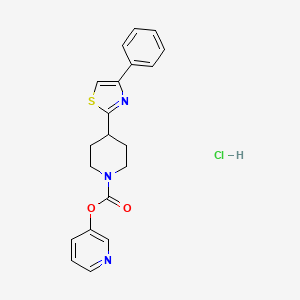
![Pyrazolo[1,5-a]pyrimidine, 3-phenyl-6-(4-pyridinyl)-](/img/structure/B13891600.png)
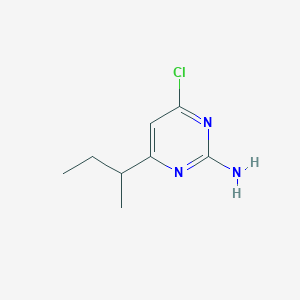
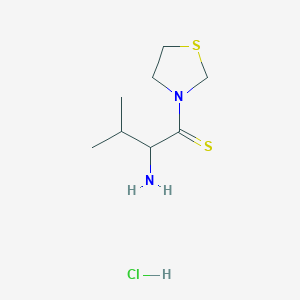
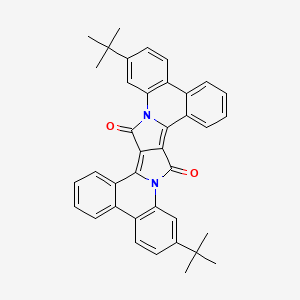
![1-[5-Nitro-6-(trifluoromethyl)indolin-1-yl]ethanone](/img/structure/B13891637.png)
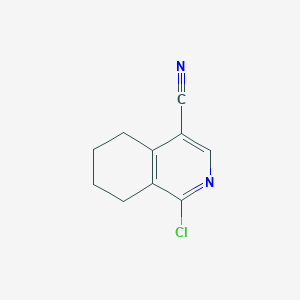
![2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13891642.png)
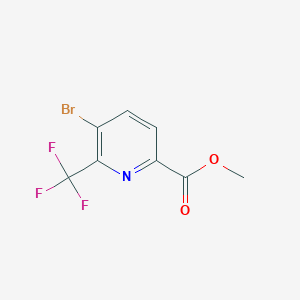
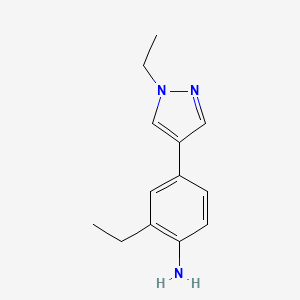
![7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13891650.png)
